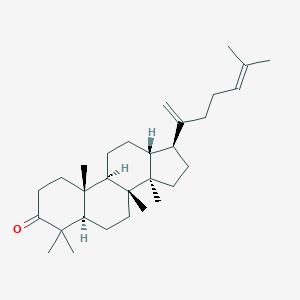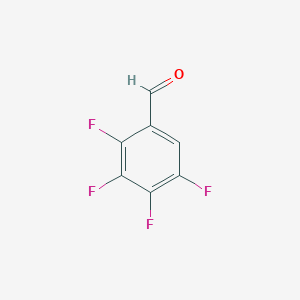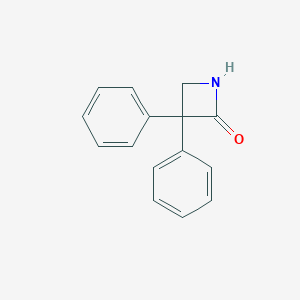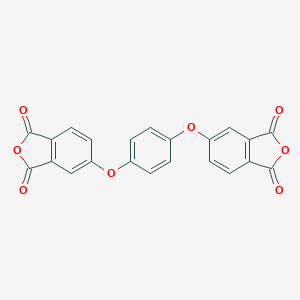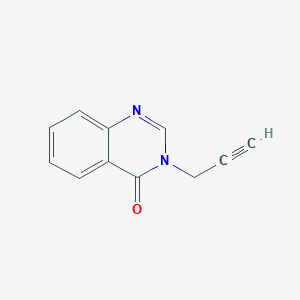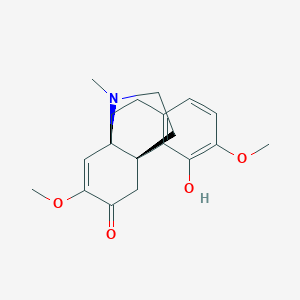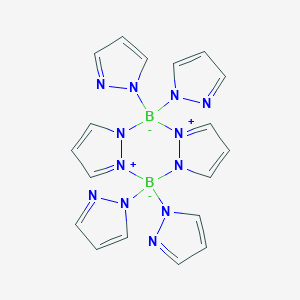
Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- is a boron-containing compound that has gained significant attention in the scientific community. It is a versatile compound that has been extensively studied for its potential applications in various fields of research.
作用機序
The mechanism of action of Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. Additionally, it has been shown to have an inhibitory effect on the growth of cancer cells.
生化学的および生理学的効果
Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and increase bone density. Additionally, it has been shown to have an antioxidant effect, which may help to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- in lab experiments is its versatility. It can be used in a variety of assays and experiments, and has been shown to be effective in a wide range of concentrations. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound, and to follow proper safety protocols.
将来の方向性
There are several future directions for research on Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di-. One area of interest is its potential use in the treatment of bone-related diseases such as osteoporosis. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new derivatives of this compound that may have improved efficacy and safety profiles.
In conclusion, Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- is a versatile compound that has potential applications in various fields of research. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for further study. However, caution must be taken when handling this compound due to its potential toxicity. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- involves the reaction of boron trichloride with sodium pyrazolate in the presence of a polar solvent. The resulting compound is a yellowish powder that is soluble in polar solvents such as water, methanol, and ethanol.
科学的研究の応用
Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- has been extensively studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been studied for its potential use in the treatment of arthritis, osteoporosis, and other bone-related diseases.
特性
CAS番号 |
16243-58-6 |
|---|---|
製品名 |
Boron, bis(mu-(1H-pyrazolato-kappaN1:kappaN2))tetrakis(1H-pyrazolato-kappaN1)di- |
分子式 |
C18H18B2N12 |
分子量 |
424 g/mol |
IUPAC名 |
2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene |
InChI |
InChI=1S/C18H18B2N12/c1-7-21-25(11-1)19(26-12-2-8-22-26)29-15-5-17-31(29)20(27-13-3-9-23-27,28-14-4-10-24-28)32-18-6-16-30(19)32/h1-18H |
InChIキー |
RDGTWIZRTUHWQW-UHFFFAOYSA-N |
SMILES |
[B-]1(N2C=CC=[N+]2[B-](N3[N+]1=CC=C3)(N4C=CC=N4)N5C=CC=N5)(N6C=CC=N6)N7C=CC=N7 |
正規SMILES |
[B-]1(N2C=CC=[N+]2[B-](N3[N+]1=CC=C3)(N4C=CC=N4)N5C=CC=N5)(N6C=CC=N6)N7C=CC=N7 |
その他のCAS番号 |
16243-58-6 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



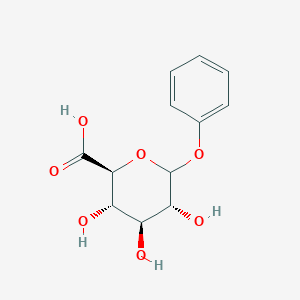
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)
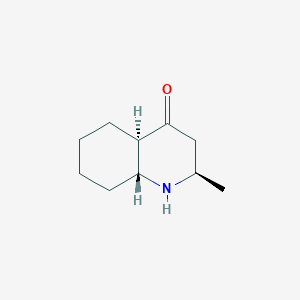
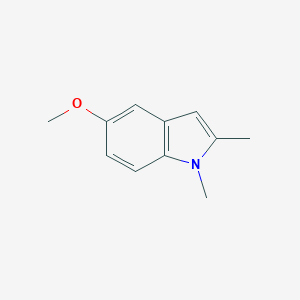
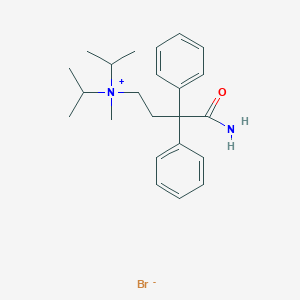
![Tricyclo[4.2.0.0(2,4)]octan-5-one](/img/structure/B99455.png)
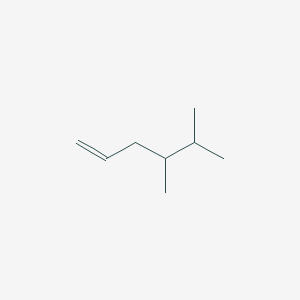
![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)
